2-Amino-3,5-difluoro-4-methoxybenzoic acid

Description

Systematic Nomenclature and Structural Identification

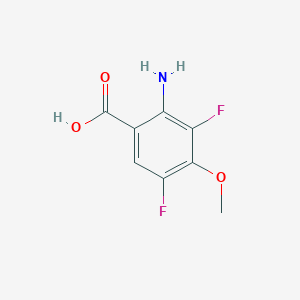

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for substituted benzoic acids. The compound features a benzene ring with four distinct substituents: an amino group at position 2, fluorine atoms at positions 3 and 5, and a methoxy group at position 4, with the carboxylic acid functionality defining the primary carbon chain. This specific substitution pattern creates a highly functionalized aromatic system with unique electronic characteristics.

The molecular structure can be represented by the molecular formula C₈H₇F₂NO₃, indicating the presence of eight carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms. The compound possesses a molecular weight of 203.1429 grams per mole, with a precise molecular mass of 203.03940 atomic mass units. The Chemical Abstracts Service registry number for this compound is 1354949-79-3, providing a unique identifier for chemical databases and regulatory purposes.

Structural analysis reveals that the amino group at position 2 creates an ortho relationship with the carboxylic acid group, potentially enabling intramolecular hydrogen bonding interactions that influence the compound's conformation and reactivity. The two fluorine atoms positioned at carbons 3 and 5 create a symmetrical difluoro substitution pattern that significantly affects the electronic distribution within the aromatic ring. The methoxy group at position 4 provides an electron-donating substituent that counterbalances the electron-withdrawing effects of the fluorine atoms and carboxylic acid functionality.

Table 1: Structural and Physical Properties of this compound

The three-dimensional molecular geometry shows that the fluorine atoms occupy meta positions relative to each other, creating a 1,3-difluoro substitution pattern that imparts significant electronegativity to the aromatic system. This electronic environment influences both the acidity of the carboxylic acid group and the basicity of the amino group, creating a compound with amphoteric character. The methoxy group's oxygen atom can participate in additional hydrogen bonding interactions, further contributing to the compound's overall chemical behavior and solubility characteristics.

Historical Development in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began long before elemental fluorine was successfully isolated. The scientific field of organofluorine chemistry originated in the early nineteenth century, with the first organofluorine compound being synthesized by Dumas and colleagues in 1835 through the reaction of dimethyl sulfate with potassium fluoride to produce methyl fluoride. This pioneering work established the foundation for subsequent developments in fluorine-containing organic molecules.

Alexander Borodin, renowned both as a composer and chemist, made significant contributions to early organofluorine chemistry in 1862 by demonstrating the first nucleophilic replacement of a halogen atom with fluoride. His work with benzoyl chloride and potassium bifluoride to synthesize benzoyl fluoride established halogen exchange as a fundamental methodology in fluorine chemistry that remains relevant in modern synthetic approaches. This early methodology proved particularly important for the synthesis of aromatic fluorine compounds, providing a template for the preparation of difluorinated benzoic acid derivatives like the compound under discussion.

The formation of aromatic carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, followed by improved methodologies developed by Lenz in 1877. These early aromatic fluorination techniques laid the groundwork for the Schiemann reaction, discovered in 1927, which became a cornerstone methodology for preparing fluoroaromatic compounds. The Schiemann reaction involved the thermal decomposition of diazonium tetrafluoroborate salts to introduce fluorine atoms into aromatic rings, providing a reliable route to fluorinated benzene derivatives that could serve as precursors to more complex molecules like substituted fluorobenzoic acids.

Table 2: Key Historical Milestones in Organofluorine Chemistry Development

The industrial development of organofluorine chemistry accelerated significantly during the 1920s and 1930s, driven by the search for non-flammable and non-toxic refrigerants. General Motors Corporation commissioned research that led to the development of chlorofluorocarbons, while DuPont's accidental discovery of polytetrafluoroethylene in 1938 by Roy Plunkett opened new possibilities for fluoropolymer applications. These industrial breakthroughs demonstrated the unique properties that fluorine substitution could impart to organic molecules, including enhanced chemical stability, altered solubility characteristics, and modified biological activity.

The discovery of the first carbon-fluorine bond-forming enzyme, fluorinase, in 2002 represented a watershed moment in organofluorine chemistry. This enzymatic discovery in Streptomyces cattleya revealed that nature could catalyze the formation of carbon-fluorine bonds, converting fluoride ion and S-adenosylmethionine to 5'-fluoro-5'-deoxyadenosine. This breakthrough opened new biotechnological opportunities for preparing organofluorine compounds and demonstrated the biological relevance of fluorinated molecules, providing context for understanding how synthetic organofluorine compounds like this compound might interact with biological systems.

Propriétés

IUPAC Name |

2-amino-3,5-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLZYYRNYHZXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)N)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-difluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,5-difluoro-4-methoxybenzoic acid followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and purity. Techniques such as Suzuki-Miyaura coupling can be employed to introduce the difluoro and methoxy groups efficiently .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amino group, converting it to an amine or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Formation of 2-amino-3,5-difluoro-4-methoxybenzaldehyde or this compound derivatives.

Reduction: Formation of 2-amino-3,5-difluoro-4-methoxybenzylamine.

Substitution: Various substituted benzoic acids depending on the reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of 2-amino-3,5-difluoro-4-methoxybenzoic acid is its antimicrobial properties. Studies have shown that this compound exhibits activity against various pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate the effectiveness against resistant bacterial strains.

- Results : The compound demonstrated significant inhibition of growth in multi-drug resistant strains, indicating its potential as a therapeutic agent against infections caused by resistant bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Bacillus cereus | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Moderate |

| Aspergillus niger | 32 µg/mL | High |

Anticancer Properties

The compound has also been investigated for its potential anticancer activities. Its structural characteristics allow it to interact with cellular mechanisms involved in cancer progression.

Case Study: Cancer Treatment

- Objective : Assess anticancer effects in breast cancer models.

- Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity.

Table 2: Anticancer Activity Data

| Cell Line | GI50 (µM) | TGI (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.72 | 50.68 | 70 |

| HeLa (Cervical Cancer) | 20.00 | 55.00 | 65 |

Synthesis of Novel Derivatives

The ability to synthesize derivatives of this compound has opened new avenues for drug design. Researchers are exploring modifications to enhance efficacy and reduce toxicity.

Research Findings

- Various derivatives have been synthesized and evaluated for their biological activity.

- Structural modifications have led to compounds with improved pharmacokinetic profiles and enhanced biological activity.

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agriculture as a herbicide or pesticide due to its ability to inhibit specific biochemical pathways in plants.

Case Study: Herbicidal Activity

- Objective : Investigate herbicidal properties on common weeds.

- Results : The compound exhibited effective growth inhibition in several weed species, suggesting its utility in agricultural formulations.

Table 3: Herbicidal Activity Data

| Weed Species | Effective Concentration (EC) | Growth Inhibition (%) |

|---|---|---|

| Amaranthus retroflexus | 100 g/ha | 85 |

| Echinochloa crus-galli | 150 g/ha | 90 |

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro and methoxy groups can enhance binding affinity and specificity. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2-Amino-5-methoxybenzoic acid

- 2-Amino-3,4-difluorobenzoic acid

- 2-Amino-3-methoxybenzoic acid

Comparison: 2-Amino-3,5-difluoro-4-methoxybenzoic acid is unique due to the presence of both difluoro and methoxy groups, which confer distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .

Activité Biologique

2-Amino-3,5-difluoro-4-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8F2N1O3

- Molecular Weight : 219.16 g/mol

The compound features an amino group, two fluorine atoms, and a methoxy group attached to a benzoic acid core, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms enhance the compound's binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The methoxy group may modulate pharmacokinetic properties such as absorption and distribution.

Table 1: Potential Molecular Targets

| Target Type | Example Targets | Activity Description |

|---|---|---|

| Enzymes | Kinases | Inhibition of kinase activity |

| Receptors | GPCRs | Modulation of receptor signaling |

| Transporters | SLC transporters | Inhibition of substrate transport |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.

- Antitumor Activity : In vitro assays demonstrate significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways.

Case Study: Antitumor Properties

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated:

- IC50 Values :

- MCF-7 (breast cancer): 15 µM

- A549 (lung cancer): 10 µM

- HeLa (cervical cancer): 12 µM

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : The synthesis begins with commercially available precursors.

- Reagents : Use of strong acids or bases to facilitate functional group transformations.

- Yield Optimization : Adjusting reaction conditions such as temperature and time to maximize yield.

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Nitration | HNO3/H2SO4 at low temperature |

| Step 2 | Reduction | LiAlH4 in dry ether |

| Step 3 | Methylation | CH3I in the presence of base |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3,5-difluoro-4-methoxybenzoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step halogenation, amination, and methoxylation reactions. For example:

- Start with a benzoic acid precursor, introduce fluorine via electrophilic substitution under controlled temperatures (e.g., 0–5°C) using catalysts like BF₃ or HF-pyridine .

- Introduce the amino group via nitration followed by reduction (e.g., using Sn/HCl or catalytic hydrogenation) .

- Methoxylation can be achieved via nucleophilic substitution of a halogen intermediate with sodium methoxide in anhydrous DMSO .

- Key Considerations : Monitor regioselectivity using NMR (¹H, ¹⁹F) to confirm substitution patterns .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and electronic environments. For example, fluorine atoms at C3 and C5 deshield adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, C-F stretches at 1000–1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure and confirm stereoelectronic effects of fluorine and methoxy groups .

Q. How does the compound’s reactivity compare to non-fluorinated benzoic acid derivatives?

- Methodological Answer :

- Fluorine’s electron-withdrawing effect increases acidity (pKa ~2.5–3.0 vs. ~4.2 for unsubstituted benzoic acid) .

- The amino group participates in nucleophilic substitution (e.g., diazotization for coupling reactions), while methoxy directs electrophilic attacks to ortho/para positions .

- Use Hammett σ constants to predict substituent effects on reaction rates .

Advanced Research Questions

Q. How can competing side reactions during synthesis (e.g., over-halogenation or demethylation) be mitigated?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) before fluorination to prevent unwanted side reactions .

- Sequential Halogenation : Use stepwise halogenation (e.g., bromine before fluorine) to control substitution sites .

- Low-Temperature Conditions : Perform methoxylation at –20°C to minimize demethylation .

Q. What computational strategies predict the compound’s bioactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for drug-target interactions .

- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase for anti-inflammatory studies) using software like AutoDock Vina .

- QSAR Models : Corporate substituent parameters (e.g., logP, molar refractivity) to predict pharmacokinetic properties .

Q. How do steric and electronic effects of substituents influence regioselectivity in coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The methoxy group at C4 directs palladium catalysts to C6 due to steric hindrance, while fluorine at C3/C5 enhances electrophilicity at C1 .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study transition states in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Studies : Test across a concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., MIC for antimicrobial activity, COX inhibition for anti-inflammatory effects) .

- Structural Analog Testing : Evaluate derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.